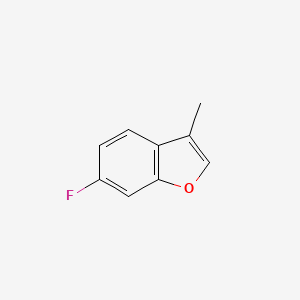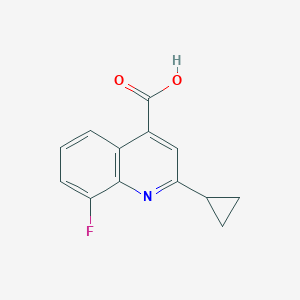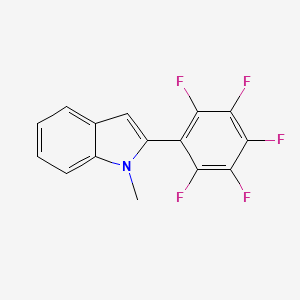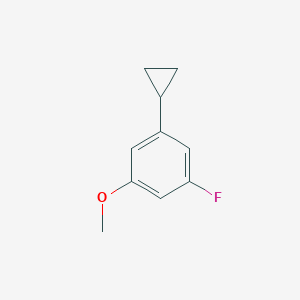![molecular formula C15H20O2S B13704794 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C15H22O2S It is a derivative of benzo[d][1,3]dioxole, featuring two tert-butyl groups at the 4 and 6 positions and a thione group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di-tert-butylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
4,6-Di-tert-butylcatechol: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the dioxole ring and the thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H20O2S |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4,6-ditert-butyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3 |
Clé InChI |
PITNWZARTKUXBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
